molecular formula C13H18ClNO B14258886 [(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol CAS No. 214335-19-0

[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol

Cat. No.: B14258886
CAS No.: 214335-19-0
M. Wt: 239.74 g/mol
InChI Key: MVNHJEXPDKVMJY-WCQYABFASA-N
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Description

[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a chlorophenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Methanol Moiety: The final step involves the addition of a methanol group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of [(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4S)-4-(4-Bromophenyl)-1-methylpiperidin-3-YL]methanol
  • [(3S,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-YL]methanol
  • [(3S,4S)-4-(4-Methylphenyl)-1-methylpiperidin-3-YL]methanol

Uniqueness

[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

214335-19-0

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

[(3S,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C13H18ClNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13+/m0/s1

InChI Key

MVNHJEXPDKVMJY-WCQYABFASA-N

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)CO)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)Cl

Origin of Product

United States

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